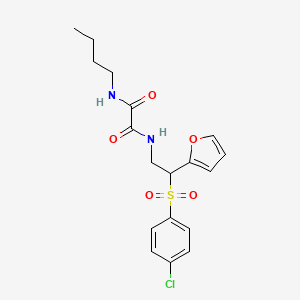methanone CAS No. 1114659-60-7](/img/structure/B2972789.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
The core structure of 2,3-dihydro-1,4-benzodioxin is known to be effective in the synthesis of compounds with antibacterial properties . Derivatives of this compound have been synthesized and shown to act as potent antibacterial agents. They work by inhibiting key bacterial enzymes, thereby impeding bacterial growth and multiplication without killing them. This selective inhibition is crucial for developing antibiotics that do not harm human cells.
Enzyme Inhibition
Sulfonamide derivatives, which can be synthesized from the given compound, have been identified as moderate enzyme inhibitors . These derivatives can inhibit enzymes like lipoxygenase, which are involved in the inflammatory response. Therefore, they have potential applications in the development of anti-inflammatory drugs.
Anticancer Research
Compounds containing the 1,4-benzodioxin moiety have been investigated for their anticancer properties. They can inhibit hypoxic tumors by downregulating hypoxia-induced genes, which is a promising approach for targeting cancer cells that thrive in low oxygen conditions .
Antimicrobial Activities
The structural analogs of the compound have shown good antimicrobial activities against various microorganisms . This includes the potential to develop new treatments for infections caused by resistant strains of bacteria.
Organic Synthesis
The benzodioxin and benzothiazin moieties present in the compound are useful in organic synthesis reactions. They can be used to produce dendrimers, which are branched molecules with potential applications in drug delivery systems .
Ligands for Catalysts
These compounds can also serve as ligands for catalysts in asymmetrical reactions, which are important for producing chiral molecules that are prevalent in pharmaceuticals .
Protease Inhibitors
Sulfonamide fragments derived from this compound can act as protease inhibitors. Proteases are enzymes that break down proteins and peptides, and their inhibition is a strategy used in treating various diseases, including HIV/AIDS and hypertension .
Carbonic Anhydrase Inhibition
The sulfonamide group in the compound can inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in tissues. Inhibitors of this enzyme are used to treat conditions like glaucoma, epilepsy, and altitude sickness .
作用機序
Target of Action
The primary targets of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase can lead to an increase in acetylcholine, a neurotransmitter, in the synaptic cleft. This can enhance nerve impulse transmission. On the other hand, the inhibition of lipoxygenase can reduce the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the levels of certain biochemicals due to the inhibition of target enzymes. For instance, the inhibition of cholinesterase can lead to enhanced nerve impulse transmission due to increased acetylcholine levels. Similarly, the inhibition of lipoxygenase can lead to reduced inflammation due to decreased leukotriene production .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. For instance, certain conditions may favor the binding of the compound to its target enzymes, enhancing its inhibitory effect . .
特性
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-29-18-9-6-16(7-10-18)24(26)23-15-25(19-4-2-3-5-22(19)32(23,27)28)17-8-11-20-21(14-17)31-13-12-30-20/h2-11,14-15H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTPTKUSXSHBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)
![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)
![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)